- Enantioselective hydrolysis of racemic ibuprofen amide to S-(+)-ibuprofen by Rhodococcus AJ270, Enzyme and Microbial Technology, 1999, 24, 160-163
Cas no 942-54-1 (2-(4-Methoxyphenyl)propanoic acid)
942-54-1 structure
Product Name:2-(4-Methoxyphenyl)propanoic acid
CAS-nummer:942-54-1
MF:C10H12O3
MW:180.200483322144
MDL:MFCD00969551
CID:819304
PubChem ID:257576
Update Time:2025-06-13
2-(4-Methoxyphenyl)propanoic acid Chemische en fysische eigenschappen
Naam en identificatie
-
- 2-(4-Methoxyphenyl)propanoic acid
- Benzeneacetic acid, 4-methoxy-a-methyl-
- KBDLTYNZHQRMQC-UHFFFAOYSA-N
- 2-(4-Methoxyphenyl)propionic Acid
- 2-(4-methoxyphenyl)-propionic acid
- Propanoic acid, 2-(4-methoxyphenyl)
- p-methoxyphenylpropionic acid
- NSC85712
- p-Methoxyphenylpropionsaure
- 4-methoxyphenylpropionic acid
- 2-(p-Methoxyphenyl)propionic acid
- 2-(4-Methoxy-phenyl)-propionic acid
- 2-(4'-methoxyphenyl)-propionic acid
- alpha-methyl-p-methoxyphenylacetic
- 4-Methoxy-α-methylbenzeneacetic acid (ACI)
- Hydratropic acid, p-methoxy- (6CI, 7CI, 8CI)
- (±)-2-(4-Methoxyphenyl)propionic acid
- NSC 85712
- p-Methoxyhydratropic acid
- α-(4-Methoxyphenyl)propionic acid
- α-Methyl-p-methoxyphenylacetic acid
- α-Methylhomoanisic acid
- SCHEMBL350067
- 2-(4-Methoxyphenyl)propanoicacid
- A859492
- Z792377298
- CHEMBL370087
- alpha-(4'-methoxyphenyl)-propionic acid
- 942-54-1
- BB 0258341
- BS-13849
- MFCD00969551
- SY107941
- alpha-methyl-p-methoxyphenylacetic acid
- AKOS008146334
- CS-W007059
- EN300-72276
- NSC-85712
- DTXSID70292819
- DB-260052
- DTXCID50243960
- P-MEO-B-PHENYLPROPIONIC ACID
-
- MDL: MFCD00969551
- Inchi: 1S/C10H12O3/c1-7(10(11)12)8-3-5-9(13-2)6-4-8/h3-7H,1-2H3,(H,11,12)
- InChI-sleutel: KBDLTYNZHQRMQC-UHFFFAOYSA-N
- LACHT: O=C(C(C)C1C=CC(OC)=CC=1)O
Berekende eigenschappen
- Exacte massa: 180.079
- Monoisotopische massa: 180.079
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 3
- Zware atoomtelling: 13
- Aantal draaibare bindingen: 3
- Complexiteit: 171
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 1
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Topologisch pooloppervlak: 46.5
- XLogP3: 1.9
Experimentele eigenschappen
- Dichtheid: 1.139
- Kookpunt: 309.4°C at 760 mmHg
- Vlampunt: 121.5°C
- Brekindex: 1.527
2-(4-Methoxyphenyl)propanoic acid Prijsmeer >>
| Gerelateerde categorieën | No. | Product Name | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M893915-1g |
2-(4-Methoxyphenyl)propanoic acid |
942-54-1 | ≥95% | 1g |
¥2,030.40 | 2022-01-11 | |
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | ARK-09706-5g |
2-(4-METHOXYPHENYL)PROPANOIC ACID |
942-54-1 | 95% | 5g |
$1065 | 2023-09-07 | |
| TRC | M228315-100mg |
2-(4-Methoxyphenyl)propanoic Acid |
942-54-1 | 100mg |
$190.00 | 2023-05-18 | ||
| TRC | M228315-500mg |
2-(4-Methoxyphenyl)propanoic Acid |
942-54-1 | 500mg |
$873.00 | 2023-05-18 | ||
| TRC | M228315-1g |
2-(4-Methoxyphenyl)propanoic Acid |
942-54-1 | 1g |
$ 1200.00 | 2023-09-07 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M41260-250mg |
2-(4-Methoxyphenyl)propanoic acid |
942-54-1 | 250mg |
¥1126.0 | 2021-09-08 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M41260-1g |
2-(4-Methoxyphenyl)propanoic acid |
942-54-1 | 1g |
¥2776.0 | 2021-09-08 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M41260-100mg |
2-(4-Methoxyphenyl)propanoic acid |
942-54-1 | 100mg |
¥706.0 | 2021-09-08 | ||
| Chemenu | CM126442-1g |
2-(4-methoxyphenyl)propanoic acid |
942-54-1 | 95% | 1g |
$229 | 2024-07-19 | |
| Chemenu | CM126442-5g |
2-(4-methoxyphenyl)propanoic acid |
942-54-1 | 95% | 5g |
$1147 | 2024-07-19 |
2-(4-Methoxyphenyl)propanoic acid Productiemethode
Productiemethode 1
Reactievoorwaarden
1.1 Solvents: Water ; 16 h, pH 8, 30 °C
Referentie
Productiemethode 2
Reactievoorwaarden
1.1 Reagents: Sodium hydroxide Solvents: Ethanol , Water
Referentie
- Studies on the synthesis of aphidicolin. Preparation of aromatic precursors for spirocyclic dienone formation, Journal of the Chemical Society, 1986, (8), 1515-22
Productiemethode 3
Reactievoorwaarden
1.1 Reagents: Hydrazine , Oxygen Catalysts: Guanidine nitrate Solvents: Ethanol ; 24 h, 1 atm, 80 °C
Referentie
- Guanidine catalyzed aerobic reduction: a selective aerobic hydrogenation of olefins using aqueous hydrazine, Chemical Communications (Cambridge, 2012, 48(52), 6583-6585
Productiemethode 4
Reactievoorwaarden
1.1 Reagents: Potassium hydroxide Solvents: Acetone , Water
1.2 Reagents: Hydrochloric acid Solvents: Water
1.2 Reagents: Hydrochloric acid Solvents: Water
Referentie
- An interesting synthetic application of S-alkyl (aryl)bis(alkylsulfanyl)thioacetates: general procedure for the preparation of (±)-α-arylpropionic acids, Synthesis, 2002, (7), 921-927
Productiemethode 5
Reactievoorwaarden
1.1 Reagents: Phenylsilane Catalysts: 2455409-80-8 Solvents: Tetrahydrofuran ; 2 h, 23 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; 23 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; 23 °C
Referentie
- 1,3,2-Diazaphospholenes Catalyze the Conjugate Reduction of Substituted Acrylic Acids, ChemCatChem, 2020, 12(17), 4262-4266
Productiemethode 6
Reactievoorwaarden
1.1 Solvents: Dimethylformamide , Tetrabutylammonium tetrafluoroborate , Water
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified
Referentie
- Development of a novel electrochemical carboxylation system using a microreactor, RSC Advances, 2015, 5(119), 98721-98723
Productiemethode 7
Reactievoorwaarden
1.1 Reagents: Dimethyl sulfoxide , Acetic anhydride
Referentie
- The oxidation of aldehyde bisulfite adducts to carboxylic acids and their derivatives with dimethyl sulfoxide and acetic anhydride, Tetrahedron Letters, 1986, 27(34), 3995-8
Productiemethode 8
Reactievoorwaarden
1.1 Reagents: Hexamethylphosphoramide , Lithium diisopropylamide Solvents: Tetrahydrofuran , Hexane ; 2 min, -78 °C
1.2 Solvents: Tetrahydrofuran ; -78 °C → 23 °C; 45 min, 23 °C; 23 °C → 50 °C; 5 min, 50 °C; 50 °C → 0 °C
1.3 0 °C → 23 °C; 30 min, 23 °C
1.4 Reagents: Hydrochloric acid Solvents: Water ; acidified
1.2 Solvents: Tetrahydrofuran ; -78 °C → 23 °C; 45 min, 23 °C; 23 °C → 50 °C; 5 min, 50 °C; 50 °C → 0 °C
1.3 0 °C → 23 °C; 30 min, 23 °C
1.4 Reagents: Hydrochloric acid Solvents: Water ; acidified
Referentie
- Preparation of N-[3-(2-pyridyloxy or phenoxy)propyl]benzylamine derivatives as modulating agents for liver X receptors (LXR), World Intellectual Property Organization, , ,
Productiemethode 9
Reactievoorwaarden
1.1 Reagents: Chlorotrimethylsilane , Tetrabutylammonium iodide Catalysts: Samarium iodide (SmI2) Solvents: Acetonitrile ; 2 h, rt
Referentie
- Electrogenerated Sm(II)-Catalyzed CO2 Activation for Carboxylation of Benzyl Halides, Organic Letters, 2019, 21(24), 10033-10037
Productiemethode 10
Reactievoorwaarden
1.1 Catalysts: 2,4,6-Tris(diphenylamino)-3,5-difluorobenzonitrile Solvents: Dimethylformamide ; 5 min, rt
1.2 Catalysts: Triisopropylsilanethiol ; rt → 0 °C; 24 h, 0 °C
1.2 Catalysts: Triisopropylsilanethiol ; rt → 0 °C; 24 h, 0 °C
Referentie
- Photocarboxylation of Benzylic C-H Bonds, Journal of the American Chemical Society, 2019, 141(29), 11393-11397
Productiemethode 11
Reactievoorwaarden
1.1 Reagents: Potassium carbonate Solvents: Acetone ; 1 h, rt
1.2 rt; overnight, rt
1.3 Reagents: Potassium hydroxide Solvents: Methanol ; 4 h, rt
1.2 rt; overnight, rt
1.3 Reagents: Potassium hydroxide Solvents: Methanol ; 4 h, rt
Referentie
- 2-Arylpropionic CXC Chemokine Receptor 1 (CXCR1) Ligands as Novel Noncompetitive CXCL8 Inhibitors, Journal of Medicinal Chemistry, 2005, 48(13), 4312-4331
Productiemethode 12
Reactievoorwaarden
1.1 Reagents: Potassium hydroxide Solvents: Methanol , Water ; overnight, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified, rt
Referentie
- A versatile synthesis of O-desmethylangolensin analogues from methoxy-substituted benzoic acids, Journal of the Korean Chemical Society, 2014, 58(6), 569-574
Productiemethode 13
Reactievoorwaarden
1.1 Reagents: Potassium hydroxide Solvents: Methanol , Water ; 24 h, rt
Referentie
- Anticancer effects of O-desmethylangolensin are mediated through cell cycle arrest at the G2/M phase and mitochondrial-dependent apoptosis in Hep3B human hepatocellular carcinoma cells, International Journal of Molecular Medicine, 2013, 31(3), 726-730
Productiemethode 14
Reactievoorwaarden
1.1 Reagents: Sodium hydroxide Solvents: Methanol , Water ; 5 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 7.5 - 8.5; pH 1 - 2
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 7.5 - 8.5; pH 1 - 2
Referentie
- Application of propiophenone rearrangement by 1,2-aryl shift in poly[styrene(iodosodiacetate)], Huaxue Shiji, 2006, 28(7), 426-428
Productiemethode 15
Reactievoorwaarden
1.1 Reagents: Water Solvents: Water
Referentie
- Reductive desulfonylation of 2-aryl-2-benzysulfonylacetates and -propionates with sodium amalgam. A new synthesis of 2-arylacetic and 2-arylpropionic acids, Chemical & Pharmaceutical Bulletin, 1983, 31(3), 883-6
Productiemethode 16
Reactievoorwaarden
1.1 Reagents: Hydrochloric acid Catalysts: Molybdovanadophosphoric acid (H5PMo10V2O40) , Dichlorobis(triphenylphosphine)palladium Solvents: Tetrahydrofuran , Water
1.2 16 h, 600 psi, 80 °C
1.2 16 h, 600 psi, 80 °C
Referentie
- Effect of heteropoly acids on the hydrocarboxylation of styrene: comparative study on hydrocarboxylation and hydroesterification reactions, Reaction Kinetics and Catalysis Letters, 2002, 77(2), 227-236
Productiemethode 17
Reactievoorwaarden
Referentie
- Silver-assisted rearrangement of primary and secondary α-bromoalkyl aryl ketones, Tetrahedron Letters, 1982, 23(13), 1385-6
Productiemethode 18
Productiemethode 19
Reactievoorwaarden
1.1 Reagents: Chloro(1-methylethyl)magnesium , Lithium bromide Catalysts: Titanocene dichloride Solvents: Diethyl ether ; 24 h, 30 °C
1.2 Solvents: Tetrahydrofuran ; 0.5 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 3 - 4, rt
1.2 Solvents: Tetrahydrofuran ; 0.5 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 3 - 4, rt
Referentie
- Cp2TiCl2-Catalyzed Regioselective Hydrocarboxylation of Alkenes with CO2, Organic Letters, 2016, 18(9), 2050-2053
Productiemethode 20
Reactievoorwaarden
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Cyclohexane
1.2 Solvents: Tetrahydrofuran
1.3 Reagents: Ammonium chloride Solvents: Water
1.4 Reagents: Zinc bromide Solvents: 1,4-Dioxane
1.5 Reagents: Hydrochloric acid Solvents: Water
1.2 Solvents: Tetrahydrofuran
1.3 Reagents: Ammonium chloride Solvents: Water
1.4 Reagents: Zinc bromide Solvents: 1,4-Dioxane
1.5 Reagents: Hydrochloric acid Solvents: Water
Referentie
- Efficient transformation of aldehydes and ketones into one-carbon homologated carboxylic acids, Synthesis, 1996, (12), 1425-1427
2-(4-Methoxyphenyl)propanoic acid Raw materials
- 4-Methoxyphenylacetic acid
- Phenylmethyl 4-methoxy-α-methyl-α-[(phenylmethyl)sulfonyl]benzeneacetate
- Methyl 4-Hydroxy-α-methylbenzeneacetate
- ethyl 2-(4-methoxyphenyl)propanoate
- Benzeneacetic acid, 4-methoxy-α-methylene-
- 1H-Benzotriazole, 1-[methoxy(trimethylsilyl)methyl]-
- p-Methoxystyrene
- 4-Methoxy-1-ethylbenzene
- Benzeneacetic acid,4-methoxy-a-methyl-, ethyl ester
- 1-(1-chloroethyl)-4-methoxybenzene
- S-Methyl 4-methoxy-α-methylbenzeneethanethioate
- 1-(4-methoxyphenyl)ethan-1-one
2-(4-Methoxyphenyl)propanoic acid Preparation Products
2-(4-Methoxyphenyl)propanoic acid Leveranciers
Amadis Chemical Company Limited
Goudlid
(CAS:942-54-1)2-(4-Methoxyphenyl)propanoic acid
Ordernummer:A859492
Voorraadstatus:in Stock
Hoeveelheid:5g
Zuiverheid:99%
Prijsinformatie laatst bijgewerkt:Friday, 30 August 2024 08:18
Prijs ($):563.0
E-mail:sales@amadischem.com
Tiancheng Chemical (Jiangsu) Co., Ltd
Goudlid
(CAS:942-54-1)4-Methoxyphenylpropionic acid
Ordernummer:LE16774
Voorraadstatus:in Stock
Hoeveelheid:25KG,200KG,1000KG
Zuiverheid:99%
Prijsinformatie laatst bijgewerkt:Friday, 20 June 2025 12:15
Prijs ($):discuss personally
E-mail:18501500038@163.com
2-(4-Methoxyphenyl)propanoic acid Gerelateerde literatuur
-
Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
-
Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
-
M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
-
Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
-
Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
942-54-1 (2-(4-Methoxyphenyl)propanoic acid) Gerelateerde producten
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- 2955-46-6(2-(4-Methoxyphenyl)-2-methylpropanoic acid)
- 17653-94-0(2-(3-Methoxyphenyl)-2-methylpropanoic acid)
- 23981-80-8(rac-Naproxen)
- 33028-97-6(Benzeneacetic acid, a-methyl-3-phenoxy-, (aS)-)
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Aanbevolen leveranciers
Amadis Chemical Company Limited
(CAS:942-54-1)2-(4-Methoxyphenyl)propanoic acid
Zuiverheid:99%
Hoeveelheid:5g
Prijs ($):563.0
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:942-54-1)4-Methoxyphenylpropionic acid
Zuiverheid:99%
Hoeveelheid:25KG,200KG,1000KG
Prijs ($):Onderzoek